molecular formula C24H23ClN2O2 B565588 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid CAS No. 916204-05-2

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid

Cat. No.: B565588
CAS No.: 916204-05-2
M. Wt: 406.91
InChI Key: FSHGEKXJPYDBSO-UHFFFAOYSA-N
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Description

4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl structure with a chlorine atom and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The initial step involves the synthesis of 4’-chlorobiphenyl-2-carbaldehyde through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Piperazine Coupling: The next step is the coupling of the biphenyl intermediate with piperazine. This is usually achieved through a reductive amination reaction, where the aldehyde group of the biphenyl intermediate reacts with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Benzoic Acid Derivatization: Finally, the coupled product is reacted with 4-bromobenzoic acid under basic conditions to form the desired 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: The chlorine atom in the biphenyl structure can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of receptor-ligand interactions due to its piperazine moiety.

    Medicine: Potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows for hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]butanoic acid: Similar structure but with a butanoic acid group instead of benzoic acid.

    4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]propanoic acid: Contains a propanoic acid group.

Uniqueness

4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid is unique due to its specific combination of a biphenyl structure with a piperazine ring and a benzoic acid group. This combination provides a distinct set of chemical properties and biological activities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGEKXJPYDBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700734
Record name 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916204-05-2
Record name 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 2B (13 g) and lithium hydroxide hydrate (3.78 g) in dioxane (250 mL) and water (100 mL) at 95° C. was stirred for 16 hours and concentrated. The concentrate in water was heated at 80° C. and filtered. The filtrate was treated with 1M HCl (90 mL) and filtered.
Quantity
13 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of Example 4C (13.0 g, 29.9 mmol) and LiOH monohydrate (3.78 g, 90.0 mmol) in dioxane (250 mL) and water (100 mL) was heated at 95° C. for 16 hours, concentrated to dryness, treated with water (600 mL), heated to 80° C., and filtered. The filtrate was treated with 1M HCl (90 mL) and the resulting precipitate was collected by filtration and dried to give the desired product.
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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